molecular formula C9H16N2O2 B143519 (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine CAS No. 78342-42-4

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Cat. No.: B143519
CAS No.: 78342-42-4
M. Wt: 184.24 g/mol
InChI Key: FCFWEOGTZZPCTO-QMMMGPOBSA-N
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Description

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is an organic compound belonging to the pyrazine family. This compound is characterized by its unique structure, which includes two methoxy groups and an isopropyl group attached to a pyrazine ring. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxypyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or neutral pH, room temperature to 50°C.

    Reduction: Hydrogen gas, palladium catalyst; conditionsatmospheric pressure, room temperature.

    Substitution: Sodium hydride, alkyl halides; conditionsanhydrous solvents, inert atmosphere, 0-50°C.

Major Products Formed

    Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Pyrazine derivatives with various alkyl or aryl groups replacing the methoxy groups.

Scientific Research Applications

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxypyrazine: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.

    2-Isopropylpyrazine: Lacks the methoxy groups, which may reduce its solubility and reactivity.

    3,6-Dimethoxypyrazine: Similar structure but different substitution pattern, affecting its chemical properties and applications.

Uniqueness

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is unique due to its specific (S)-configuration, which imparts optical activity and can influence its biological activity

Properties

IUPAC Name

(2S)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWEOGTZZPCTO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999695
Record name (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78342-42-4
Record name (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
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(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
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(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Reactant of Route 5
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Reactant of Route 6
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

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